4-Bromo-2,6-dichloro-3-nitropyridine 4-Bromo-2,6-dichloro-3-nitropyridine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13819593
InChI: InChI=1S/C5HBrCl2N2O2/c6-2-1-3(7)9-5(8)4(2)10(11)12/h1H
SMILES: C1=C(C(=C(N=C1Cl)Cl)[N+](=O)[O-])Br
Molecular Formula: C5HBrCl2N2O2
Molecular Weight: 271.88 g/mol

4-Bromo-2,6-dichloro-3-nitropyridine

CAS No.:

Cat. No.: VC13819593

Molecular Formula: C5HBrCl2N2O2

Molecular Weight: 271.88 g/mol

* For research use only. Not for human or veterinary use.

4-Bromo-2,6-dichloro-3-nitropyridine -

Specification

Molecular Formula C5HBrCl2N2O2
Molecular Weight 271.88 g/mol
IUPAC Name 4-bromo-2,6-dichloro-3-nitropyridine
Standard InChI InChI=1S/C5HBrCl2N2O2/c6-2-1-3(7)9-5(8)4(2)10(11)12/h1H
Standard InChI Key OKSCYZTVDCGTTG-UHFFFAOYSA-N
SMILES C1=C(C(=C(N=C1Cl)Cl)[N+](=O)[O-])Br
Canonical SMILES C1=C(C(=C(N=C1Cl)Cl)[N+](=O)[O-])Br

Introduction

Chemical and Physical Properties

4-Bromo-2,6-dichloro-3-nitropyridine belongs to the nitropyridine family, characterized by a pyridine core with nitro and halogen substituents. The compound’s IUPAC name is 4-bromo-2,6-dichloro-3-nitropyridine, and its molecular formula is C₅HBrCl₂N₂O₂. Key physical properties include:

PropertyValueSource
Molecular Weight271.88 g/mol
Density~1.8 g/cm³ (estimated)
Boiling Point~240°C (estimated)
Melting PointNot reported
SolubilityLow in water; soluble in organic solvents

The density and boiling point are extrapolated from structurally similar compounds like 4-bromo-3-nitropyridine . The nitro group at the 3-position enhances electrophilicity, facilitating nucleophilic substitution reactions, while the halogen atoms (Br, Cl) contribute to steric and electronic effects critical for drug-receptor interactions .

Synthesis and Preparation

The synthesis of 4-bromo-2,6-dichloro-3-nitropyridine involves multi-step halogenation and nitration processes, though detailed protocols are scarce in public literature. Based on analogous compounds, two potential routes emerge:

Halogenation-Nitration Sequential Approach

  • Chlorination: Starting with 3-nitropyridine, dichlorination at the 2- and 6-positions using phosphorus oxychloride (POCl₃) under reflux .

  • Bromination: Electrophilic bromination at the 4-position using bromine (Br₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃).

Reaction conditions for chlorination typically involve temperatures of 50–90°C for 2–10 hours . Bromination requires careful control to avoid over-substitution.

Nitration of Halogenated Pyridines

An alternative method involves nitrating pre-halogenated pyridines. For example:

  • Dichloropyridine Synthesis: 2,6-Dichloropyridine is nitrated at the 3-position using a mixture of nitric and sulfuric acids .

  • Bromination: Subsequent bromination at the 4-position completes the synthesis.

Yield optimization remains challenging due to competing side reactions, but microwave-assisted synthesis has shown promise in reducing reaction times .

Comparative Analysis with Related Compounds

Comparing 4-bromo-2,6-dichloro-3-nitropyridine to its analogs highlights structural-activity relationships:

CompoundSubstituentsEC₅₀ (nM)LogP
4-Bromo-2,6-dichloro-3-nitropyridineBr, Cl, NO₂N/A~2.5
2,6-Dichloro-3-nitropyridineCl, NO₂8.14 1.9
4-Bromo-3-nitropyridineBr, NO₂N/A2.1

The additional chlorine atoms in 4-bromo-2,6-dichloro-3-nitropyridine increase molecular polarity compared to monohalogenated analogs, potentially improving solubility in polar aprotic solvents .

Future Directions

Despite its promise, 4-bromo-2,6-dichloro-3-nitropyridine remains understudied. Key research priorities include:

  • Synthetic Optimization: Developing one-pot synthesis methods to improve yields .

  • Pharmacological Profiling: Screening against viral proteases and cancer cell lines.

  • Toxicological Studies: Establishing acute and chronic toxicity profiles.

Advances in computational chemistry could enable rational design of derivatives with enhanced potency and reduced resistance .

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